2-溴-4-(三氟甲基)噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

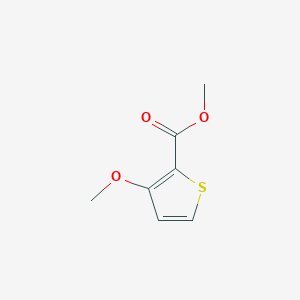

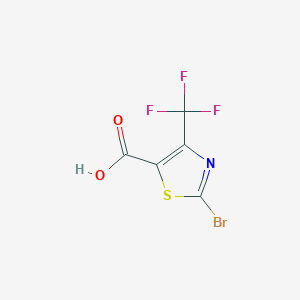

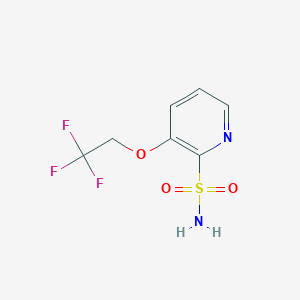

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is a chemical compound with the molecular formula C8H4BrF3O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in a review . The review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular weight of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is 269.02 . The InChI Key is SINIIFNWZPCJGU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is white to pale yellow in color . It has a melting point range of 119.0-125.0°C . The compound is in the form of crystals or powder or crystalline powder .科学研究应用

杀菌活性

该化合物已被用于合成噻唑羧酰胺类化合物,这些化合物对植物病原真菌茄病菌具有显着的杀菌活性。 这类化合物中最有效的化合物被开发成了一种农业杀菌剂 .

杂环类似物的合成

从该化合物合成的2-氨基噻唑,被用作合成多种杂环类似物的起始原料。 这些类似物在治疗上发挥抗菌、抗真菌、抗HIV、抗氧化、抗肿瘤、驱虫、抗炎和镇痛作用 .

黄嘌呤氧化酶抑制

噻唑-5-羧酸衍生物已被设计并测试针对黄嘌呤氧化酶,该酶是治疗痛风和高尿酸血症的靶点。 该化合物作为合成这些抑制剂的前体 .

抗癌活性

从该化合物合成的新的噻唑-5-羧酰胺衍生物已显示出抗癌活性。 这些衍生物正在研究其在癌症治疗中的潜在用途 .

酸酐化合物的合成

该化合物已被研究用于其与各种酸酐的反应,以生产具有合成化学中潜在应用的酸酐化合物 .

这些只是“2-溴-4-(三氟甲基)噻唑-5-羧酸”在科学研究中一些独特的应用。每项应用都代表了不同的研究领域,并展示了该化合物在化学和医学各个领域的 versatility。

Syntheses and Fungicidal Activities of Thiazole-5-carboxanilides An Overview on Synthetic 2 - MDPI Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors</a

作用机制

The mechanism of action of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid is not fully understood. However, it is believed to act as a nucleophile in the formation of C–S and C–O bonds. It is also believed to act as an electrophile in the formation of C–N and C–F bonds. In addition, it is believed to act as a Lewis acid in the formation of C–C bonds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid are not fully understood. However, it is believed to have some anti-inflammatory and anti-bacterial properties. In addition, it has been suggested that 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid may have some anti-cancer properties.

实验室实验的优点和局限性

The main advantage of using 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid in laboratory experiments is its high purity and low cost. It is also relatively easy to synthesize and is readily available. The main limitation of using 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid in laboratory experiments is its low solubility in water, which can make it difficult to use in some reactions.

未来方向

Future research on 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid could focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research could focus on the development of new methods for the synthesis of 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid and its derivatives. Finally, further research could focus on the development of new applications for 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid, such as its use in the synthesis of new pharmaceuticals and agrochemicals.

合成方法

2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid can be synthesized by several different methods. One method involves the reaction of 2-bromo-4-methoxy-1,3-thiazole-5-carboxylic acid with trifluoromethanesulfonyl chloride in an aqueous medium. This method yields 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid in high yields and with good purity. Another method involves the reaction of 2-bromo-4-methoxy-1,3-thiazole-5-carboxylic acid with trifluoromethanesulfonic anhydride in an aqueous medium. This method yields 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid in good yields and with good purity.

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water . If symptoms persist, medical advice should be sought .

属性

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3NO2S/c6-4-10-2(5(7,8)9)1(13-4)3(11)12/h(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDAZSADIUMSBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624943 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162651-07-2 |

Source

|

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)